molecular formula C12H21NO6 B2556363 Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester CAS No. 16669-54-8

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester

Cat. No.: B2556363
CAS No.: 16669-54-8
M. Wt: 275.301
InChI Key: CXOBWJYMBBMTBX-UHFFFAOYSA-N
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Description

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is a chemical compound with the molecular formula C10H17NO6 It is often used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester typically involves the reaction of glycine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:

Glycine+Ethyl chloroformateGlycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester\text{Glycine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} Glycine+Ethyl chloroformate→Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release glycine and ethoxy groups, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Glycine ethyl ester: Similar in structure but lacks the bis(2-ethoxy-2-oxoethyl) groups.

    N,N-Diethylglycine: Contains diethyl groups instead of ethoxy groups.

    Glycine, N,N-bis(2-hydroxyethyl)-, ethyl ester: Similar but with hydroxyethyl groups instead of ethoxy groups.

Uniqueness

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous.

Biological Activity

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C10H17NO6
  • CAS Number: 16669-54-8

This compound is synthesized from glycine and ethyl chloroformate. The reaction typically involves a base such as triethylamine to facilitate the formation of the ester product. The general reaction can be summarized as follows:

Glycine+Ethyl chloroformateGlycine N N bis 2 ethoxy 2 oxoethyl ethyl ester\text{Glycine}+\text{Ethyl chloroformate}\rightarrow \text{Glycine N N bis 2 ethoxy 2 oxoethyl ethyl ester}

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydrolysis of the ester groups releases glycine and ethoxy groups, which can participate in biochemical pathways. This mechanism allows for potential therapeutic applications in drug development and biochemical research.

1. Therapeutic Potential

Research indicates that this compound may exhibit various therapeutic properties:

  • Antioxidant Activity: The compound may act as a free radical scavenger, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that it could modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

2. Pharmacological Studies

A study highlighted the compound's interaction with specific receptors involved in metabolic processes. It was shown to enhance glucose uptake in adipocytes (fat cells), indicating a role in metabolic regulation.

1. Case Studies

Several studies have investigated the biological effects of related compounds:

  • A study on similar ester compounds demonstrated significant anti-inflammatory properties when tested in vitro using macrophage cell lines .
  • Another investigation into glycine derivatives showed promising results in inhibiting certain cancer cell lines through apoptosis induction .

2. Comparative Analysis

A comparative analysis with structurally similar compounds (e.g., Glycine ethyl ester) revealed that this compound possesses enhanced reactivity due to its unique functional groups. This reactivity allows for greater interaction with biological targets .

Compound Biological Activity Mechanism
This compoundAntioxidant, Anti-inflammatoryHydrolysis releasing active glycine
Glycine ethyl esterModerate antioxidantBasic free radical scavenging
N,N-DiethylglycineMinimal anti-inflammatoryLimited receptor interaction

Properties

IUPAC Name

ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-4-17-10(14)7-13(8-11(15)18-5-2)9-12(16)19-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOBWJYMBBMTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(=O)OCC)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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